molecular formula C15H28N4O2 B5609351 1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione

1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione

Cat. No.: B5609351
M. Wt: 296.41 g/mol
InChI Key: UYVNCSCVKMYXBR-UHFFFAOYSA-N
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Description

1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione is a complex organic compound with the molecular formula C15H28N4O2 . This compound is characterized by its spirocyclic structure, which includes multiple nitrogen atoms and methyl groups. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione involves several steps. One common method includes the reaction of appropriate amines with carbonyl compounds under controlled conditions. The reaction typically requires a solvent such as acetone and may involve catalysts to facilitate the formation of the spirocyclic structure . Industrial production methods often scale up these reactions, ensuring high yield and purity through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, and halogens or other nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione include other spirocyclic compounds with multiple nitrogen atoms and methyl groups. Examples include:

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and methyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O2/c1-13(2)9-15(18(7)11(20)16(13)5)10-14(3,4)17(6)12(21)19(15)8/h9-10H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVNCSCVKMYXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(N(C(=O)N2C)C)(C)C)N(C(=O)N1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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